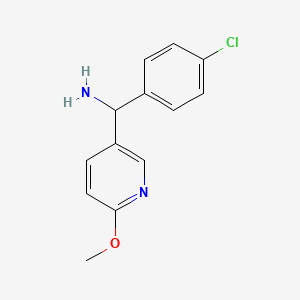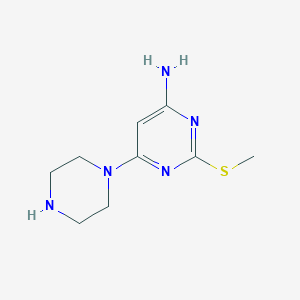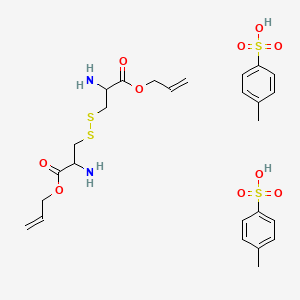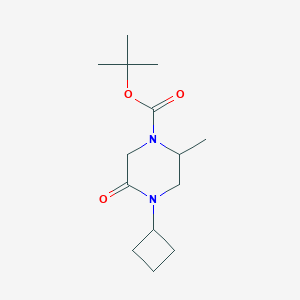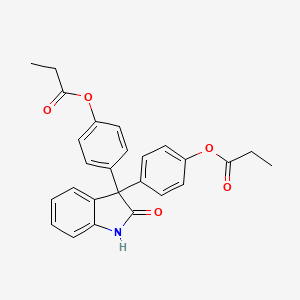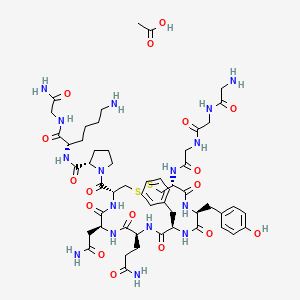
Terlipressin Diacetate Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Terlipressin Diacetate Salt is a synthetic analogue of vasopressin, an endogenous neurohormone that acts as a vasoconstrictor . It is a prodrug of lypressin, or lysine vasopressin, and has a longer half-life and increased selectivity for the V1 receptor compared to endogenous vasopressin . This compound is primarily used in the treatment of hepatorenal syndrome and variceal bleeding .
准备方法
Synthetic Routes and Reaction Conditions
Terlipressin Diacetate Salt is synthesized through a series of peptide coupling reactions. The synthesis involves the coupling of protected amino acids using reagents such as carbodiimides and coupling agents like HOBt (1-Hydroxybenzotriazole) and DIC (Diisopropylcarbodiimide) . The final product is obtained after deprotection and purification steps.
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. The process includes solid-phase peptide synthesis (SPPS) where the peptide chain is assembled on a solid support, followed by cleavage from the resin and purification using high-performance liquid chromatography (HPLC) . The final product is then converted to its diacetate salt form for stability and solubility.
化学反应分析
Types of Reactions
Terlipressin Diacetate Salt undergoes various chemical reactions, including:
Oxidation: Terlipressin can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Reduction of disulfide bonds can revert the oxidized form back to its reduced state.
Substitution: Amino acid residues in Terlipressin can undergo substitution reactions to modify its structure and activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction . Substitution reactions often involve the use of specific amino acid derivatives and coupling agents .
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of Terlipressin, as well as modified peptides with substituted amino acid residues .
科学研究应用
Terlipressin Diacetate Salt has a wide range of scientific research applications:
作用机制
Terlipressin Diacetate Salt acts as a vasopressin receptor agonist, specifically targeting the V1 receptor . Upon administration, it is converted to its active form, lypressin, which exerts vasoconstrictive effects by binding to V1 receptors on vascular smooth muscle cells . This binding triggers a cascade of intracellular events leading to increased intracellular calcium levels and subsequent vasoconstriction . The primary molecular targets are the V1 receptors, and the pathways involved include the phospholipase C (PLC) pathway and the inositol triphosphate (IP3) signaling pathway .
相似化合物的比较
Similar Compounds
Vasopressin: An endogenous neurohormone with vasoconstrictive properties.
Desmopressin: A synthetic analogue of vasopressin used primarily for its antidiuretic effects.
Uniqueness
Terlipressin Diacetate Salt is unique due to its longer half-life and increased selectivity for the V1 receptor compared to endogenous vasopressin . This makes it more effective in conditions requiring sustained vasoconstriction, such as hepatorenal syndrome and variceal bleeding .
属性
分子式 |
C54H78N16O17S2 |
|---|---|
分子量 |
1287.4 g/mol |
IUPAC 名称 |
acetic acid;(2S)-1-[(4R,7S,10S,13R,16S,19R)-19-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C52H74N16O15S2.C2H4O2/c53-17-5-4-9-31(45(76)60-23-41(57)72)63-51(82)38-10-6-18-68(38)52(83)37-27-85-84-26-36(61-44(75)25-59-43(74)24-58-42(73)22-54)50(81)65-34(20-29-11-13-30(69)14-12-29)48(79)64-33(19-28-7-2-1-3-8-28)47(78)62-32(15-16-39(55)70)46(77)66-35(21-40(56)71)49(80)67-37;1-2(3)4/h1-3,7-8,11-14,31-38,69H,4-6,9-10,15-27,53-54H2,(H2,55,70)(H2,56,71)(H2,57,72)(H,58,73)(H,59,74)(H,60,76)(H,61,75)(H,62,78)(H,63,82)(H,64,79)(H,65,81)(H,66,77)(H,67,80);1H3,(H,3,4)/t31-,32-,33+,34-,35-,36-,37-,38-;/m0./s1 |
InChI 键 |
BYDVFOPTAIPAGA-XLCYGNDGSA-N |
手性 SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N |
规范 SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Hexadecyl-2-[3-(1-hexadecyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium perchlorate](/img/structure/B13865032.png)
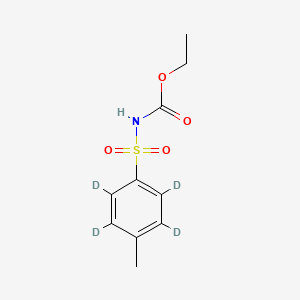
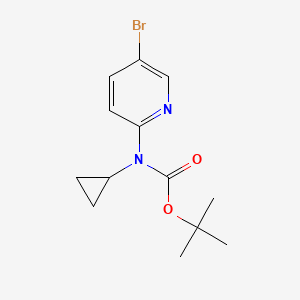
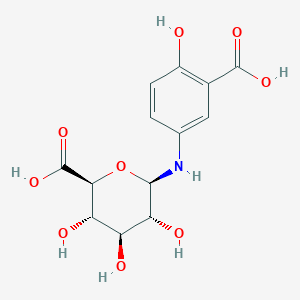
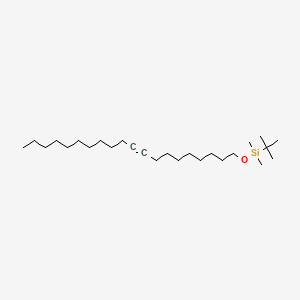

![(6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone](/img/structure/B13865077.png)
